molecular formula C24H25N3O4 B2529462 3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097925-09-0

3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2529462
CAS No.: 2097925-09-0
M. Wt: 419.481
InChI Key: JDBJZRCDLWDMMB-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a phenoxybenzoyl moiety, a piperidinyl ring, and an imidazolidine-2,4-dione core, making it a unique structure with diverse chemical properties.

Mechanism of Action

: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443. DOI: 10.1039/C3CS60197H : Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov alkene hydromethylation. (2019). Chemical Science, 10(27), 6609-6614. DOI: 10.1039/C9SC02067E : Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide as an effective platelet-derived growth factor receptor inhibitor for the treatment of idiopathic pulmonary fibrosis. (2021). X-MOL. Link

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, including the formation of the imidazolidine-2,4-dione core, the introduction of the piperidinyl ring, and the attachment of the phenoxybenzoyl and cyclopropyl groups. Common synthetic routes may involve:

    Formation of Imidazolidine-2,4-dione Core: This can be achieved through the reaction of urea derivatives with appropriate diketones under acidic or basic conditions.

    Introduction of Piperidinyl Ring: This step often involves the use of piperidine derivatives, which can be coupled with the imidazolidine-2,4-dione core using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or other coupling agents.

    Attachment of Phenoxybenzoyl Group: This can be done through esterification or amidation reactions using phenoxybenzoic acid derivatives.

    Cyclopropyl Group Introduction: This step may involve cyclopropanation reactions using diazo compounds or other cyclopropylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or a ligand for studying biological processes.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic applications.

    Industry: It may find use in the development of new materials or as a precursor for industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione: can be compared with other imidazolidine-2,4-dione derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

3-cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c28-22-16-26(24(30)27(22)18-10-11-18)17-12-14-25(15-13-17)23(29)20-8-4-5-9-21(20)31-19-6-2-1-3-7-19/h1-9,17-18H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJZRCDLWDMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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